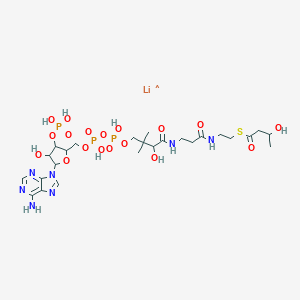

DL-|A-Hydroxybutyryl Coenzym A Lithiumsalz

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of DL-α-Hydroxybutyryl coenzyme A lithium salt and related compounds involves complex biochemical pathways or synthetic procedures. For instance, in the study of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, DL-3[glutaryl-3-14C]hydroxy-3-methylglutaryl-coenzyme A is used as a substrate in a rapid radiochemical assay, highlighting the synthetic approach to creating related compounds for biochemical analysis (Gibson et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds related to DL-α-Hydroxybutyryl coenzyme A lithium salt, such as those derived from β-hydroxy acids, demonstrates significant complexity and specificity in their configuration and bioreduction pathways (Lemieux & Giguere, 1951). Structural studies on related compounds, like lithium salts of hydroxystearic acid, further elucidate the enantiomorphic relationships and crystallization behaviors of these molecules (Tachibana & Kambara, 1969).

Chemical Reactions and Properties

The reactivity and chemical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt analogs can be complex, as seen in the study of mixed lithium/beryllium aggregates and their coordination structures, revealing insights into the chemical behavior of lithium in such compounds (Berger et al., 2015).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as the purification and characterization of D-beta-hydroxybutyrate dehydrogenase, offer valuable information on the stability, solubility, and molecular weight, which could be analogous to the physical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt (Bock & Fleischer, 1975).

Chemical Properties Analysis

The chemical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt can be inferred from studies on similar compounds, such as the exploration of bioerodible hydrogels and the interaction of lithium ions in various chemical contexts, providing insights into reactivity, stability, and interaction with other molecules (Sawhney et al., 1993).

Wissenschaftliche Forschungsanwendungen

Ausgangsstoff für Polyhydroxyalkanoate (PHB)

DL-β-Hydroxybutyryl Coenzym A Lithiumsalz ist ein Ausgangsstoff für bakterielle Polyhydroxyalkanoate (PHB) über Polyhydroxybutyrat (PHB) Synthasen . PHB ist eine Art von biologisch abbaubarem Kunststoff, der von bestimmten Bakterien als Speicherpolymer produziert wird .

Stoffwechsel von Fettsäuren

Diese Verbindung spielt eine wichtige Rolle im Stoffwechsel von Fettsäuren . Es ist am Abbau und der Synthese von Fettsäuren beteiligt, die für die Energieproduktion im Körper von entscheidender Bedeutung sind .

Energieproduktion

DL-β-Hydroxybutyryl Coenzym A Lithiumsalz ist an der Energieproduktion im Körper beteiligt . Es ist ein Schlüsselmolekül im Citratzyklus, der der Hauptweg für die Energieproduktion in Zellen ist .

Substrat in enzymatischen Assays

Es wurde als Substrat im HSD17B4-Protein-Enzymtest verwendet . Dieser Assay wird verwendet, um die Aktivität des HSD17B4-Enzyms zu untersuchen, das am Stoffwechsel von Steroiden und Fettsäuren beteiligt ist .

Bestimmung der Spezifität und Kinetik von Proteinen

DL-β-Hydroxybutyryl Coenzym A Lithiumsalz wurde als Substrat verwendet, um die Spezifität und Kinetik von Hc-DHS-28 und seinen Mutantenproteinen zu bestimmen . Dies kann helfen, die Funktion und das Verhalten dieser Proteine zu verstehen

Wirkmechanismus

Target of Action

DL-β-Hydroxybutyryl coenzyme A lithium salt is an intermediate in the fermentation of butyric acid and the metabolism of lysine and tryptophan . It is produced from β-hydroxybutyric acid by short-chain-CoA synthase . The primary targets of this compound are the enzymes involved in these metabolic pathways, such as short-chain-CoA synthase .

Mode of Action

This compound interacts with its targets, the enzymes, by serving as a substrate. For instance, it has been used as a substrate in the HSD17B4 protein enzymatic assay . It also serves as a substrate to determine the specificity and kinetics of Hc-DHS-28 and its mutation proteins .

Biochemical Pathways

DL-β-Hydroxybutyryl coenzyme A lithium salt is involved in several biochemical pathways. It is an intermediate in the fermentation of butyric acid and the metabolism of lysine and tryptophan . It can be produced as an intermediate metabolite via the mitochondrial pathway, where impaired mitochondrial function in cancer cells leads to its accumulation . It can also be produced via the fatty acid β-oxidation, which is accelerated by starvation and fasting, leading to its accumulation .

Result of Action

The molecular and cellular effects of DL-β-Hydroxybutyryl coenzyme A lithium salt’s action are primarily related to its role as a substrate in various biochemical reactions. For instance, it can act as a cofactor for lysine β-hydroxybutyrylation (Kbhb), with elevated levels of histone Kbhb observed in a streptozotocin (STZ)-induced type 1 diabetes mellitus (T1DM) mouse model .

Action Environment

The action, efficacy, and stability of DL-β-Hydroxybutyryl coenzyme A lithium salt are influenced by various environmental factors. For instance, its production via the fatty acid β-oxidation pathway is accelerated by conditions of starvation and fasting . Additionally, impaired mitochondrial function in cancer cells can lead to its accumulation .

Eigenschaften

InChI |

InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNYNXALHOUFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42LiN7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423556 | |

| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103404-51-9 | |

| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

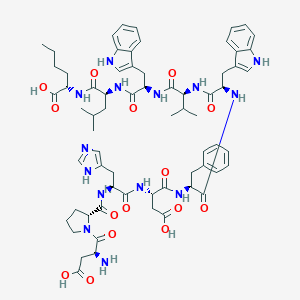

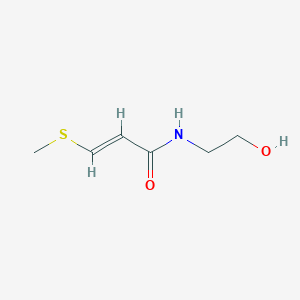

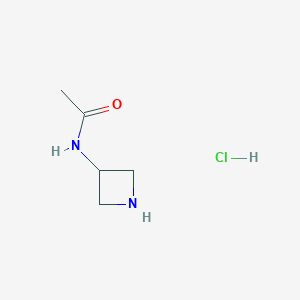

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)